molecular formula C20H20O2 B156910 (13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol CAS No. 1357266-17-1

(13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol

Cat. No. B156910
CAS RN: 1357266-17-1
M. Wt: 292.4 g/mol
InChI Key: WADRLWZAEUTLMS-UFYCRDLUSA-N
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Description

The compound is also known as 17-α-Ethynylestradiol . It is a synthetic estrogen receptor (ER) agonist that is clinically used in contraceptive medications . It has a chemical formula of C20H24O2 and a molecular weight of 296.40 .


Molecular Structure Analysis

The compound has a complex structure with multiple chiral centers . It is part of the steroid family of compounds, which are characterized by a core structure of three cyclohexane rings and one cyclopentane ring .

Scientific Research Applications

Mitochondrial Protection and Antioxidant Activity

Cardiovascular Health

Impurity Monitoring in Drug Formulations

Antitumor Investigations

Mechanism of Action

Target of Action

The primary target of this compound is the estrogen receptor . Estrogen receptors are a group of proteins found inside cells. They are receptors that are activated by the hormone estrogen .

Mode of Action

This compound acts as an agonist to the estrogen receptor . An agonist is a substance which initiates a physiological response when combined with a receptor. In this case, the compound binds to the estrogen receptor, causing a conformational change and initiating a series of events leading to the physiological responses typically associated with estrogen .

Biochemical Pathways

Upon binding to the estrogen receptor, this compound influences the regulation of gene expression. The estrogen-receptor complex interacts with specific DNA sequences, known as estrogen-responsive elements, to increase or decrease the transcription of certain genes . This can lead to a variety of downstream effects, depending on the specific genes being regulated.

Result of Action

The result of this compound’s action is the modulation of the body’s physiological responses to estrogen. This can include a wide range of effects, from the development and maintenance of female sex characteristics to the regulation of menstrual cycles and reproductive function .

Future Directions

The future research directions for this compound could involve further exploration of its physiological effects, potential uses in medicine, and environmental impacts. As a synthetic estrogen used in contraceptives, it could also be a subject of research in reproductive health .

properties

IUPAC Name

(13S,14S,17R)-17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4-7,12,18,21-22H,8-11H2,2H3/t18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADRLWZAEUTLMS-UFYCRDLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3=C(C1CCC2(C#C)O)C=CC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC3=C([C@@H]1CC[C@]2(C#C)O)C=CC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol

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